![molecular formula C27H26BN3O2 B3004131 2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine CAS No. 1219956-23-6](/img/structure/B3004131.png)
2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine is a useful research compound. Its molecular formula is C27H26BN3O2 and its molecular weight is 435.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aggregation-Induced Emission and Organic Light-Emitting Diodes
4,6-diphenyl-1,3,5-triazine derivatives have been incorporated into the design of aggregation-induced emission (AIE) fluorophores. These compounds exhibit reversible piezofluorochromic behavior and are used in non-doped sky-blue organic light-emitting diodes (OLEDs) with high efficiency and negligible efficiency roll-off, demonstrating their potential in the field of optoelectronics and display technologies (Liu et al., 2018).
Reactivity with Organomagnesium Halides
Research has shown that certain 1,2,4-triazine derivatives, including those with diphenyl groups, react with organomagnesium halides. These reactions are significant in the field of organic chemistry, particularly in the synthesis of various complex organic molecules (Mustafa et al., 1971).
Ultraviolet Absorption and Fluorescence Spectroscopy
2-(2-Hydroxyaryl)-1,3,5-triazine derivatives, including those with diphenyl groups, have been studied for their ultraviolet absorption properties. These compounds are known for their unique fluorescence characteristics and have potential applications in UV protection and fluorescence spectroscopy (Keck et al., 1998).
Synthesis and Evaluation of Boron-Containing Derivatives
The synthesis of boron-containing derivatives involving 1,3,5-triazine and 1,3,2-dioxaborolan-2-yl groups has been explored. These compounds are being evaluated for their biological activities, suggesting potential applications in medicinal chemistry and drug design (Das et al., 2011).
Corrosion Inhibition in Industrial Applications
Triazine derivatives, including those with diphenyl groups, have been studied as corrosion inhibitors for steel in acidic mediums. Their effectiveness in protecting industrial materials from corrosion highlights their potential in material science and industrial applications (Yadav et al., 2015).
Safety and Hazards
作用機序
Target of Action
It’s known that the compound contains atetramethyl-1,3,2-dioxaborolane group , which is commonly used in Suzuki coupling reactions . This suggests that the compound may interact with molecules that undergo such reactions.
Mode of Action
The compound’s mode of action is likely related to its tetramethyl-1,3,2-dioxaborolane group. This group is known to enable Suzuki coupling reactions , which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Pharmacokinetics
The compound’smolecular weight is 435.33 , which is within the range typically favorable for oral bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is room temperature , suggesting that it may be stable under normal environmental conditions.
生化学分析
Biochemical Properties
It is known to be soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and ether . It can participate in the photolysis reaction of phenylboronic ester, forming polymers with high decomposition rates .
Molecular Mechanism
It is known to participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
特性
IUPAC Name |
2,4-diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BN3O2/c1-26(2)27(3,4)33-28(32-26)22-17-15-21(16-18-22)25-30-23(19-11-7-5-8-12-19)29-24(31-25)20-13-9-6-10-14-20/h5-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGOPEUJUVXCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219956-23-6 |
Source


|
| Record name | 2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
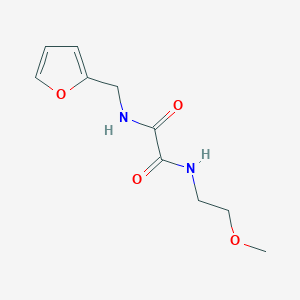
![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3004052.png)
![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3004056.png)
![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)
![N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3004059.png)

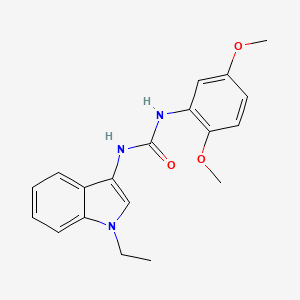
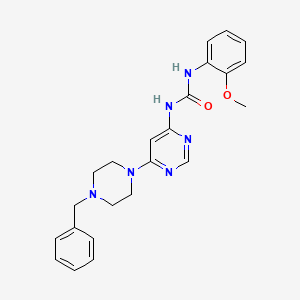
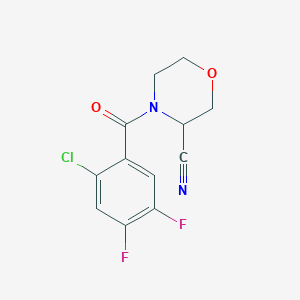
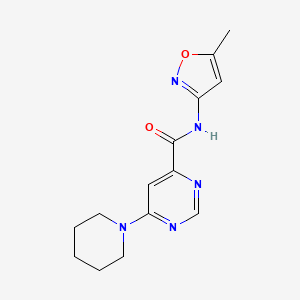
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)

